(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
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Description
(5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (5E)-2-mercapto-5-(4-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one are cyclooxygenase-1, cyclooxygenase-2, proteinase-activated receptor 1, and vitamin K epoxide reductase . These targets play a crucial role in inflammation, pain sensation, and blood clotting processes.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction leads to changes in the physiological processes controlled by these targets.
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation, pain sensation, and blood clotting. By inhibiting cyclooxygenase-1 and cyclooxygenase-2, this compound reduces the production of prostaglandins, which are involved in inflammation and pain . By inhibiting proteinase-activated receptor 1 and vitamin K epoxide reductase, it affects the coagulation cascade, potentially reducing blood clotting .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation and pain due to decreased prostaglandin production, and potentially reduced blood clotting due to its effects on the coagulation cascade .
Properties
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-9-7-12(8-10-14)11-15-16(20)19(17(22)18-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVSDYCWRPBVAF-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.